Epibatidine

Catalog No.
S587755
CAS No.
148152-66-3
M.F
C11H13ClN2
M. Wt
208.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epibatidine

CAS Number

148152-66-3

Product Name

Epibatidine

IUPAC Name

2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

InChI

InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2

InChI Key

NLPRAJRHRHZCQQ-UHFFFAOYSA-N

SMILES

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl

Synonyms

epibatidine

Canonical SMILES

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl

Analgesic Properties:

Epibatidine exhibits analgesic (pain-relieving) effects far exceeding morphine. Researchers are investigating how epibatidine activates nAChRs to produce such potent analgesia. This knowledge could aid in developing new pain management strategies [].

Neuromuscular Disorders:

Epibatidine's ability to modulate nAChRs makes it a potential candidate for treating neuromuscular disorders like myasthenia gravis. Research is underway to understand how epibatidine influences neuromuscular transmission [].

Drug Development:

Epibatidine's high potency presents a challenge for therapeutic use due to its toxicity. However, its structure serves as a blueprint for designing safer and more selective drugs. Scientists are creating synthetic analogs of epibatidine with a focus on improved therapeutic window (efficacy vs. side effects) and targeting specific nAChR subtypes [].

Insecticide Design:

The insecticidal properties of epibatidine are also of scientific interest. Researchers are studying how epibatidine affects insects to potentially develop new and more targeted insecticides [].

Epibatidine is a potent natural alkaloid originally isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor. It belongs to the class of compounds known as epibatidine analogues, characterized by a unique bicyclic structure that includes a 2-chloropyridine moiety connected to a 7-azabicyclo[2.2.1]heptane framework. This compound is notable for its high affinity for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, making it an interesting subject for pharmacological research due to its analgesic properties, which are approximately 300 times more potent than morphine .

The chemical structure of epibatidine allows for various modifications that can significantly alter its biological activity. For instance, studies have shown that small changes in the molecular structure, such as the removal of chlorine or repositioning of the nitrogen atom in the pyridine ring, can switch its role from an agonist to an antagonist at nAChRs . The compound can undergo metabolic transformations, including hydroxylation and formation of N-oxides, which are crucial for understanding its pharmacokinetics and safety profile .

The synthesis of epibatidine involves several steps, typically starting from simpler organic compounds. Various synthetic routes have been developed to create epibatidine and its analogs. These methods often focus on modifying the bicyclic structure to enhance receptor selectivity and reduce toxicity. For example, synthetic analogs have been produced by altering substituents on the azabicyclo[2.2.1]heptane bridgehead . Recent advancements have included the use of specific linkers that maintain high affinity for nAChRs while improving metabolic stability .

Epibatidine's primary application lies in pharmacology as a potential analgesic agent due to its potent pain-relieving properties. Despite its toxicity, ongoing research aims to develop safer derivatives that could be used in clinical settings for pain management and possibly other neurological disorders . Furthermore, epibatidine and its derivatives are utilized in research settings to study nAChR function and their role in various physiological processes.

Interaction studies have revealed that epibatidine binds specifically to nAChRs with very low non-specific binding, making it a valuable tool for studying these receptors in both in vitro and in vivo settings . Its ability to cross the blood-brain barrier enhances its utility in neuropharmacological research. Studies also indicate that modifications to epibatidine can yield compounds with varying selectivity and efficacy towards different nAChR subtypes, providing insights into receptor pharmacology and potential therapeutic strategies .

Several compounds share structural similarities with epibatidine, each exhibiting unique pharmacological profiles:

Compound NameStructure SimilarityBiological ActivityUniqueness
NicotinePyridine-based structureStimulant; activates nAChRsLess potent than epibatidine; widely used
Anatoxin-aSimilar bicyclic frameworkNeurotoxin; acts on nAChRsHighly toxic; used in ecological studies
VarietinRelated bicyclic structureAntinociceptive effectsLess studied; potential therapeutic uses
5-IodoepibatidineHalogenated analogEnhanced binding affinityProvides insights into receptor interactions

Epibatidine stands out due to its exceptional potency as an analgesic compared to these similar compounds, making it a focal point for developing new pain management therapies while addressing safety concerns through synthetic modifications .

The total synthesis of epibatidine has evolved significantly since its structural elucidation, with various strategies developed to construct its distinctive bicyclic framework [2]. Early synthetic efforts primarily focused on racemic syntheses, while later approaches emphasized stereoselective methods to access the natural (+)-epibatidine or its enantiomer [3].

Early Diels-Alder Route Optimizations

The Diels-Alder reaction emerged as a pivotal strategy in early epibatidine syntheses, providing efficient access to the bicyclic core structure [3]. Fletcher and colleagues reported one of the first total syntheses of epibatidine in 1994, employing a key singlet oxygen reaction with 1-(2-chloro-5-pyridyl)cyclohexa-2,4-diene [35]. This groundbreaking work established the absolute stereochemistry of natural epibatidine as 1R, 2R, 4S [17].

A significant advancement came through the optimization of pyrrole-based Diels-Alder approaches [3]. In these syntheses, protected pyrroles served as dienes that underwent cycloaddition with appropriate dienophiles to construct the azabicyclic framework [38]. The reaction of N-protected pyrroles with dienophiles such as tosylacetylene provided direct access to the 7-azabicyclo[2.2.1]heptane scaffold central to epibatidine's structure [38].

One notable optimization involved the use of electron-withdrawing protecting groups on the pyrrole nitrogen to enhance reactivity in the Diels-Alder reaction [38]. For instance, 1-(phenylsulfonyl)pyrrole demonstrated superior reactivity compared to pyrroles with less electron-withdrawing protecting groups [38]. This modification significantly improved cycloaddition efficiency, addressing a key challenge in early synthetic routes [3].

Another important development was the introduction of reductive Heck coupling to install the 2-chloropyridyl moiety with the correct exo stereochemistry [2]. This approach, demonstrated in Fletcher's synthesis, allowed for stereoselective introduction of the aromatic substituent, representing a significant advancement in synthetic efficiency [36].

The table below summarizes key early Diels-Alder approaches to epibatidine synthesis:

YearResearch GroupKey Diels-Alder StrategyNotable Features
1994Fletcher et al.Singlet oxygen reaction with 1-(2-chloro-5-pyridyl)cyclohexa-2,4-dieneFirst determination of absolute stereochemistry [35]
1998Pandey et al.[3+2] Cycloaddition with nonstabilized azomethine ylideStereoselective synthesis of both epibatidine and its epimer [13]
2001Kitahara et al.Robinson annulation followed by intramolecular aldol additionImproved conditions for ring closure [36]

These early Diels-Alder approaches established fundamental synthetic pathways to epibatidine, though they often suffered from limitations in stereoselectivity and overall efficiency [36]. Subsequent research focused on addressing these challenges through more sophisticated stereoselective methodologies [4].

Asymmetric Hetero-Diels-Alder Strategies

The development of asymmetric hetero-Diels-Alder strategies marked a significant advancement in epibatidine synthesis, enabling access to enantiomerically enriched material without resolution steps [20]. These approaches utilized chiral auxiliaries or catalysts to control the stereochemical outcome of key cycloaddition reactions [7].

Kibayashi and colleagues made a groundbreaking contribution in 1998 with their asymmetric total synthesis of (-)-epibatidine using an asymmetric hetero-Diels-Alder cycloaddition with a chiral N-acylnitroso dienophile [7] [34]. This innovative approach employed an optically active 8-arylmenthol as a chiral auxiliary [34]. The in situ oxidation of a hydroxamic acid incorporating the (1S,2R,5S)-8-(2-naphthyl)menthyl auxiliary produced an acylnitroso dienophile that reacted with 2-chloro-5-(1,5-cyclohexadienyl)pyridine to provide the desired cycloadduct with high diastereoselectivity [34].

The facial diastereoselectivity observed in Kibayashi's synthesis was attributed to a transition-state model featuring the naphthyl group in a "stacked" position with the acylnitroso group in the s-cis conformation [34]. This arrangement facilitated π-attractive interaction between the naphthyl and nitrosocarbonyl groups, contributing to effective facial control [34]. The resulting cycloadduct underwent hydrogenation, removal of the chiral auxiliary, and reductive cleavage of the N-O bond to yield an amino alcohol derivative that was subsequently converted to (-)-epibatidine [7] [34].

Evans and colleagues further refined asymmetric hetero-Diels-Alder approaches in their 2001 synthesis of (-)-epibatidine [15] [39]. Their strategy featured a highly exo-selective asymmetric hetero-Diels-Alder reaction, with key steps including a fluoride-promoted fragmentation and a Hofmann rearrangement to transform the resulting bicycle into the natural product [15] [39]. This approach demonstrated exceptional stereoselectivity, providing the desired stereochemistry at all three chiral centers [23].

Node and coworkers developed another notable asymmetric approach using a chiral dienophile, di-(l)-menthyl (R)-allene-1,3-dicarboxylate, in a Diels-Alder reaction with N-Boc-pyrrole [37]. This reaction produced the endo-adduct as the sole product, with the high endo/exo selectivity attributed to steric repulsion between the Boc group and the l-menthyl group in the dienophile [37].

The table below summarizes key asymmetric hetero-Diels-Alder approaches to epibatidine synthesis:

YearResearch GroupChiral ComponentStereochemical Control ElementOutcome
1998Kibayashi et al.(1S,2R,5S)-8-(2-naphthyl)menthyl auxiliaryπ-attractive interaction in transition state(-)-Epibatidine with high diastereoselectivity [34]
2001Evans et al.Chiral N-acylnitroso dienophileExo-selective cycloaddition(-)-Epibatidine with high stereoselectivity [39]
VariousNode et al.Di-(l)-menthyl (R)-allene-1,3-dicarboxylateSteric repulsion in transition stateEnantioselective formal synthesis [37]

These asymmetric hetero-Diels-Alder strategies represented a significant advancement over earlier approaches, providing more efficient access to enantiomerically enriched epibatidine [20]. However, challenges remained in achieving perfect stereoselectivity for all three chiral centers, with most syntheses requiring additional steps to optimize stereochemical purity [20].

Palladium-Catalyzed Cross-Coupling Innovations

Palladium-catalyzed cross-coupling reactions have revolutionized epibatidine synthesis by enabling efficient carbon-carbon bond formation under mild conditions with high functional group tolerance [16]. These methodologies have proven particularly valuable for introducing the 2-chloropyridyl moiety with precise stereochemical control [9].

Trost and colleagues reported a groundbreaking asymmetric synthesis of epibatidine in 1996 that featured palladium-catalyzed cross-coupling as a key step [10] [17]. Their approach began with a palladium-catalyzed desymmetrization of cis-3,6-dibenzoyloxy-2-cyclohexene using a chiral ligand and trimethylsilyl azide as the nucleophile [17]. This transformation provided an azide intermediate with high enantiomeric excess [10].

The azide was subsequently converted to a vinyl bromide, setting the stage for a critical palladium-catalyzed cross-coupling reaction with the 2-chloropyridyl component [2]. This Stille coupling efficiently formed the carbon-carbon bond between the azabicyclic core and the aromatic moiety [10]. The remaining stereogenic centers were established through chemo- and diastereoselective reduction steps, completing an elegant asymmetric synthesis [17].

Another significant innovation came through the development of reductive Heck-type hydroarylation reactions [17]. Li and Zhou demonstrated that palladium complexes with chiral quinolinyl-oxazolines could catalyze the asymmetric hydroarylation of hetero-atom containing norbornene derivatives with 2-chloro-5-iodopyridine [17]. This approach provided a more direct route to N-protected epibatidine with moderate to good chiral inductions and chemical yields [17].

Palladium-catalyzed domino reactions have also contributed significantly to epibatidine synthesis [31]. These one-pot processes combine multiple transformations in sequence, increasing synthetic efficiency [31]. For example, domino Heck cyclization/ring opening reactions have been developed to construct complex molecular frameworks with high regio- and stereoselectivity [31].

The table below summarizes key palladium-catalyzed cross-coupling innovations in epibatidine synthesis:

Research GroupPalladium-Catalyzed StrategyKey InnovationOutcome
Trost et al.Asymmetric desymmetrization followed by Stille couplingUse of C2-symmetric diaminocyclohexyl (DACH) ligandsFirst asymmetric synthesis of epibatidine [10] [17]
Li and ZhouAsymmetric Heck-type hydroarylationChiral quinolinyl-oxazoline ligandsDirect access to N-protected epibatidine [17]
VariousReductive Heck couplingStereoselective introduction of 2-chloropyridyl moietyExclusive formation of exo isomer [2]

These palladium-catalyzed methodologies have significantly advanced epibatidine synthesis by enabling more efficient and stereoselective construction of key carbon-carbon bonds [16]. The versatility of palladium catalysis has allowed for diverse synthetic approaches, contributing to the development of shorter and more efficient routes to epibatidine and its analogs [14].

Stereoselective Reductive Desulfonation Techniques

Stereoselective reductive desulfonation has emerged as a valuable methodology in epibatidine synthesis, particularly for the removal of sulfone groups that serve as activating or directing groups in key transformations [25] [26]. These techniques enable the controlled elimination of sulfone functionalities while preserving or establishing desired stereochemistry [25].

Reductive desulfonation typically involves the cleavage of carbon-sulfur bonds under reducing conditions [25]. In the context of epibatidine synthesis, this approach has been employed to remove sulfone groups that facilitate Diels-Alder cycloadditions or other key transformations [36]. The sulfonyl group serves as an electron-withdrawing activator that enhances reactivity in cycloaddition reactions, but must be removed in subsequent steps [38].

Several reducing systems have been developed for stereoselective desulfonation, including active metals or salts (sodium amalgam, aluminum amalgam, magnesium, samarium(II) iodide), tin hydrides (tributyltin hydride), and transition metal complexes with reducing agents or nucleophiles [25] [27]. Each system offers distinct advantages in terms of stereoselectivity, functional group tolerance, and reaction conditions [27].

Sodium amalgam has been widely employed as a reducing agent for desulfonation in epibatidine synthesis [25]. This reagent effectively cleaves carbon-sulfur bonds through single-electron transfer processes, generating radical intermediates that undergo subsequent reduction and protonation [25]. The stereochemical outcome of these reactions can be influenced by substrate conformation and the presence of neighboring functional groups [29].

Samarium(II) iodide (SmI2) represents another powerful tool for stereoselective desulfonation [30] [42]. This reagent has demonstrated high efficiency in the desulfonation of N-sulfonyl amides and other sulfone-containing substrates [42]. In the context of epibatidine synthesis, SmI2-mediated desulfonation can proceed with high regio- and diastereoselectivity when properly positioned stereodirecting and chelating groups are present [30]. The stereochemical outcome can be rationalized through ring conformation considerations of chelated organosamarium intermediates [30].

Palladium-catalyzed desulfonation has also contributed to epibatidine synthesis, offering mild conditions and high functional group compatibility [32]. These reactions typically involve the formation of palladium-sulfur complexes that undergo desulfination to generate carbon-palladium species, which can then participate in further transformations [43]. The stereoselectivity of these processes can be controlled through appropriate ligand selection and reaction conditions [32].

The table below summarizes key reductive desulfonation techniques relevant to epibatidine synthesis:

Reducing SystemMechanismStereochemical Control FactorsApplications in Epibatidine Synthesis
Sodium amalgamSingle-electron transferSubstrate conformation, neighboring groupsRemoval of activating sulfone groups after Diels-Alder reactions [25] [29]
Samarium(II) iodideSingle-electron transfer, chelationChelated intermediates, intramolecular protonationStereoselective desulfonation with water as proton source [30] [42]
Palladium catalysisOxidative addition, desulfinationLigand effects, substrate coordinationDesulfitative coupling reactions [32] [43]

The development of these stereoselective reductive desulfonation techniques has significantly expanded the synthetic toolkit for epibatidine synthesis [25]. By enabling the controlled removal of sulfone groups with preservation or establishment of desired stereochemistry, these methods have contributed to more efficient and stereoselective synthetic routes [27] [32].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

(-)-epibatidine
Epibatidine

Dates

Last modified: 08-15-2023

Stimulation of brain α7-nicotinic acetylcholine receptors suppresses the rat micturition through brain GABAergic receptors

Yohei Shimizu, Takahiro Shimizu, Suo Zou, Hideaki Ono, Yurika Hata, Masaki Yamamoto, Takaaki Aratake, Shogo Shimizu, Youichirou Higashi, Takashi Karashima, Motoaki Saito
PMID: 33636639   DOI: 10.1016/j.bbrc.2021.02.051

Abstract

Brain nicotinic acetylcholine receptors (nAChRs) reportedly suppress the micturition, but the mechanisms responsible for this suppression remain unclear. We previously reported that intracerebroventricularly administered (±)-epibatidine (non-selective nAChR agonist) activated the sympatho-adrenomedullary system, which can affect the micturition. Therefore, we investigated (1) whether intracerebroventricularly administered (±)-epibatidine-induced effects on the micturition were dependent on the sympatho-adrenomedullary system, and (2) brain nAChR subtypes involved in the (±)-epibatidine-induced effects in urethane-anesthetized male Wistar rats. Plasma noradrenaline and adrenaline (catecholamines) were measured just before and 5 min after (±)-epibatidine administration. Evaluation of urodynamic parameters, intercontraction intervals (ICI) and maximal voiding pressure (MVP) by cystometry was started 1 h before (±)-epibatidine administration or intracerebroventricular pretreatment with other drugs and continued 1 h after (±)-epibatidine administration. Intracerebroventricularly administered (±)-epibatidine elevated plasma catecholamines and prolonged ICI without affecting MVP, and these changes were suppressed by intracerebroventricularly pretreated mecamylamine (non-selective nAChR antagonist). Acute bilateral adrenalectomy abolished the (±)-epibatidine-induced elevation of plasma catecholamines, but had no effect on the (±)-epibatidine-induced ICI prolongation. The latter was suppressed by intracerebroventricularly pretreated methyllycaconitine (selective α7-nAChR antagonist), SR95531 (GABA
antagonist), and SCH50911 (GABA
antagonist), but not by dihydro-β-erythroidine (selective α4β2-nAChR antagonist). Intracerebroventricularly administered PHA568487 (selective α7-nAChR agonist) prolonged ICI without affecting MVP, similar to (±)-epibatidine. These results suggest that stimulation of brain α7-nAChRs suppresses the rat micturition through brain GABA
/GABA
receptors, independently of the sympatho-adrenomedullary outflow modulation.


Atypical Acetylcholine Receptors on the Neurons of the Turkish Snail

A S Pivovarov, T A Palikhova, G M Nikolaev, A N Velikanov, N A Vasilieva, I E Kasheverov, Yu N Utkin, V I Tsetlin
PMID: 32483757   DOI: 10.1134/S1607672920020118

Abstract

Using electrophysiology, the effect of nicotinic acetylcholine receptor (nAChR) ligands on acetylcholine-induced depolarization in the neurons of Helix lucorum snail was studied. It was found that the α-conotoxin PnIA [R9, L10], a selective antagonist of α7 nAChR, and α-cobratoxin (antagonist of α7 and muscle-type nAChR) suppressed neuronal depolarization. Fluorescence microscopy showed staining of the neurons with fluorescently labeled α-bungarotoxin; this staining was reduced by pretreatment with α-cobratoxin. Induced depolarization was also suppressed by α-conotoxin RgIA, a selective inhibitor of α9 nAChR. In contrast to Lymnaea stagnalis nAChR, which are weakly sensitive to neurotoxin II and α-conotoxin GI, antagonists of muscle-type nAChR, H. lucorum receptors were most effectively inhibited by these antagonists. The results obtained, as well as the previously found sensitivity of the receptors studied in this work to muscarinic receptor ligands, indicate an unusual atypical pharmacological profile of H. lucorum nAChR.


Enhancement of Opioid Antinociception by Nicotinic Ligands

Fernando B de Moura, Jack Bergman
PMID: 33441370   DOI: 10.1124/jpet.120.000423

Abstract

Nicotine has previously been shown to augment the antinociceptive effects of
-opioid agonists in squirrel monkeys without producing a concomitant increase in behavioral disruption. The present studies were conducted to extend these findings by determining the ability of the nicotinic acetylcholine receptor (nAChR) agonist epibatidine and partial
4
2 nAChR agonist varenicline to selectively augment the antinociceptive effects of the
-opioid receptor (MOR) full agonist fentanyl, the MOR partial agonist nalbuphine, and the
-opioid receptor (KOR) agonist U69,593 in male squirrel monkeys. Results indicate that both nAChR ligands selectively increased the antinociceptive effects of nalbuphine and that epibatidine increased the antinociceptive effects of U69,593 without altering effects on operant behavior. However, neither epibatidine nor varenicline enhanced the antinociceptive effects of fentanyl, perhaps due to its high efficacy. The enhancement of nalbuphine's antinociceptive effects by epibatidine, but not varenicline, could be antagonized by either mecamylamine or dihydro-
-erythroidine, consistent with
4
2 mediation of epibatidine's effects but suggesting the involvement of non-nAChR mechanisms in the effects of varenicline. The present results support previous findings showing that an nAChR agonist can serve as an adjuvant for MOR antinociception and, based on results with U69,593, further indicate that the adjuvant effects of nAChR drugs may also apply to antinociception produced by KOR. Our findings support the further evaluation of nAChR agonists as adjuvants of opioid pharmacotherapy for pain management and point out the need for further investigation into the mechanisms by which they produce opioid-adjuvant effects. SIGNIFICANCE STATEMENT: Nicotine has been shown to augment the antinociceptive effects of
-opioid receptor analgesics without exacerbating their effects on operant performance. The present study demonstrates that the nicotinic acetylcholine receptor (nAChR) agonist epibatidine and partial α4β2 nAChR agonist varenicline can also augment the antinociceptive effects of nalbuphine, as well as those of a
-opioid receptor agonist, without concomitantly exacerbating their behaviorally disruptive effects. These findings support the view that nAChR agonists and partial agonists may have potential as adjuvant therapies for opioid-based analgesics.


Stereoselective Conjugate Addition of the Lithium Anion of N-Allyl Imine to Unsaturated Esters: Application to the Enantiospecific Total Synthesis of (-)-Epibatidine

Kavirayani R Prasad, Manoj B Uphade
PMID: 31293165   DOI: 10.1021/acs.joc.9b01340

Abstract

A regio- and diastereoselective conjugate addition of the lithium anion of N-allyl imine (prepared from allylamine and benzophenone) to α,β-unsaturated esters in good yields is reported. The reaction was general and provided the γ-amino esters resulting from the regioselective C-C bond formation between the α-carbon to the nitrogen in the imine and the β-carbon of the unsaturated ester. Synthetic utility of the formed products was illustrated in the nonracemic total synthesis of the bioactive alkaloid (-)-epibatidine.


The discriminative stimulus effects of epibatidine in C57BL/6J mice

Fernando B de Moura, Takato Hiranita, Lance R McMahon
PMID: 32209809   DOI: 10.1097/FBP.0000000000000555

Abstract

The α4β2* nicotinic acetylcholine receptor (nAChR) subtypes are targeted for the development of smoking cessation aids, and the use of drug discrimination in mice provides a robust screening tool for the identification of drugs acting through nAChRs. Here, we established that the α4β2* nAChR agonist epibatidine can function as a discriminative stimulus in mice. Male C57BL/6J mice discriminated epibatidine (0.0032 mg/kg, subcutaneously) and were tested with agonists varying in selectivity and efficacy for α4β2* nAChRs. The discriminative stimulus effects of epibatidine were characterized with the nonselective, noncompetitive nicotinic antagonist mecamylamine, with the selective β2-substype-containing nAChR antagonist dihydro-β-erythroidine hydrobromide (DHβE), and the α7 antagonist methyllycaconitine (MLA). Nicotine (0.32-1.0 mg/kg, subcutaneously), the partial nAChR agonist cytisine (1.0-5.6 mg/kg, subcutaneously), and the α7 nAChR agonist N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide (10-56 mg/kg, intraperitoneally) produced no more than 33% epibatidine-appropriate responding. The partial α4β2* nAChR agonists varenicline and 2'-fluoro-3'-(4-nitro-phenyl)deschloroepibatidine produced 61 and 69% epibatidine-appropriate responding, respectively. DHβE and mecamylamine, but not MLA, significantly antagonized the discriminative stimulus effects of epibatidine. These results show that epibatidine may be trained as a discriminative stimulus in mice and has utility in elucidating the in-vivo pharmacology of α4β2* nAChR ligands.


Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives

Lu Wenchi Corrie, Clare Stokes, Jenny L Wilkerson, F Ivy Carroll, Lance R McMahon, Roger L Papke
PMID: 32690626   DOI: 10.1124/molpharm.120.000037

Abstract

Epibatidine is a potent analgetic agent with very high affinity for brain nicotinic acetylcholine receptors (nAChR). We determined the activity profiles of three epibatidine derivatives, RTI-36, RTI-76, and RTI-102, which have affinity for brain nAChR equivalent to that of epibatidine but reduced analgetic activity. RNAs coding for nAChR monomeric subunits and/or concatamers were injected into
oocytes to obtain receptors of defined subunit composition and stoichiometry. The epibatidine analogs produced protracted activation of high sensitivity (HS)
4- and
2-containing receptors with the stoichiometry of 2alpha:3beta subunits but not low sensitivity (LS) receptors with the reverse ratio of alpha and beta subunits. Although not strongly activated by the epibatidine analogs, LS
4- and
2-containing receptors were potently desensitized by the epibatidine analogs. In general, the responses of
4(2)
2(2)
5 and
3
4
2
6
2 receptors were similar to those of the HS
4
2 receptors. RTI-36, the analog closest in structure to epibatidine, was the most efficacious of the three compounds, also effectively activating
7 and
3
4 receptors, albeit with lower potency and less desensitizing effect. Although not the most efficacious agonist, RTI-76 was the most potent desensitizer of
4- and
2-containing receptors. RTI-102, a strong partial agonist for HS
4
2 receptors, was effectively an antagonist for LS
4
2 receptors. Our results highlight the importance of subunit stoichiometry and the presence or absence of specific accessory subunits for determining the activity of these drugs on brain nAChR, affecting the interpretation of in vivo studies since in most cases these structural details are not known. SIGNIFICANCE STATEMENT: Epibatidine and related compounds are potent ligands for the high-affinity nicotine receptors of the brain, which are therapeutic targets and mediators of nicotine addiction. Far from being a homogeneous population, these receptors are diverse in subunit composition and vary in subunit stoichiometry. We show the importance of these structural details for drug activity profiles, which present a challenge for the interpretation of in vivo experiments since conventional methods, such as in situ hybridization and immunohistochemistry, cannot illuminate these details.


Transcriptomic Signatures of Experimental Alkaloid Consumption in a Poison Frog

Eugenia Sanchez, Ariel Rodríguez, Jose H Grau, Stefan Lötters, Sven Künzel, Ralph A Saporito, Eva Ringler, Stefan Schulz, Katharina C Wollenberg Valero, Miguel Vences
PMID: 31546679   DOI: 10.3390/genes10100733

Abstract

In the anuran family Dendrobatidae, aposematic species obtain their toxic or unpalatable alkaloids from dietary sources, a process known as sequestering. To understand how toxicity evolved in this family, it is paramount to elucidate the pathways of alkaloid processing (absorption, metabolism, and sequestering). Here, we used an exploratory skin gene expression experiment in which captive-bred dendrobatids were fed alkaloids. Most of these experiments were performed with
, but some trials were performed with
,
and
to explore whether other dendrobatids would show similar patterns of gene expression. We found a consistent pattern of up-regulation of genes related to muscle and mitochondrial processes, probably due to the lack of mutations related to alkaloid resistance in these species. Considering conserved pathways of drug metabolism in vertebrates, we hypothesize alkaloid degradation is a physiological mechanism of resistance, which was evidenced by a strong upregulation of the immune system in
, and of complement C2 across the four species sampled. Probably related to this strong immune response, we found several skin keratins downregulated, which might be linked to a reduction of the cornified layer of the epidermis. Although not conclusive, our results offer candidate genes and testable hypotheses to elucidate alkaloid processing in poison frogs.


α7 nicotinic acetylcholine receptor upregulation by anti-apoptotic Bcl-2 proteins

G Brent Dawe, Hong Yu, Shenyan Gu, Alissa N Blackler, Jose A Matta, Edward R Siuda, Elizabeth B Rex, David S Bredt
PMID: 31227712   DOI: 10.1038/s41467-019-10723-x

Abstract

Nicotinic acetylcholine receptors (nAChRs) mediate and modulate synaptic transmission throughout the brain, and contribute to learning, memory, and behavior. Dysregulation of α7-type nAChRs in neuropsychiatric as well as immunological and oncological diseases makes them attractive targets for pharmaceutical development. Recently, we identified NACHO as an essential chaperone for α7 nAChRs. Leveraging the robust recombinant expression of α7 nAChRs with NACHO, we utilized genome-wide cDNA library screening and discovered that several anti-apoptotic Bcl-2 family proteins further upregulate receptor assembly and cell surface expression. These effects are mediated by an intracellular motif on α7 that resembles the BH3 binding domain of pro-apoptotic Bcl-2 proteins, and can be blocked by BH3 mimetic Bcl-2 inhibitors. Overexpression of Bcl-2 member Mcl-1 in neurons enhanced surface expression of endogenous α7 nAChRs, while a combination of chemotherapeutic Bcl2-inhibitors suppressed neuronal α7 receptor assembly. These results demonstrate that Bcl-2 proteins link α7 nAChR assembly to cell survival pathways.


Cholinergic neural activity directs retinal layer-specific angiogenesis and blood retinal barrier formation

G A Weiner, S H Shah, C M Angelopoulos, A B Bartakova, R S Pulido, A Murphy, E Nudleman, R Daneman, J L Goldberg
PMID: 31171770   DOI: 10.1038/s41467-019-10219-8

Abstract

Blood vessels in the central nervous system (CNS) develop unique features, but the contribution of CNS neurons to regulating those features is not fully understood. We report that inhibiting spontaneous cholinergic activity or reducing starburst amacrine cell numbers prevents invasion of endothelial cells into the deep layers of the retina and causes blood-retinal-barrier (BRB) dysfunction in mice. Vascular endothelial growth factor (VEGF), which drives angiogenesis, and Norrin, a Wnt ligand that induces BRB properties, are decreased after activity blockade. Exogenous VEGF restores vessel growth but not BRB function, whereas stabilizing beta-catenin in endothelial cells rescues BRB dysfunction but not vessel formation. We further identify that inhibiting cholinergic activity reduces angiogenesis during oxygen-induced retinopathy. Our findings demonstrate that neural activity lies upstream of VEGF and Norrin, coordinating angiogenesis and BRB formation. Neural activity originating from specific neural circuits may be a general mechanism for driving regional angiogenesis and barrier formation across CNS development.


Quantitative assessment of oligomeric amyloid β peptide binding to α7 nicotinic receptor

Erika Cecon, Julie Dam, Marine Luka, Clément Gautier, Anne-Marie Chollet, Philippe Delagrange, Laurence Danober, Ralf Jockers
PMID: 30981214   DOI: 10.1111/bph.14688

Abstract

Progressive dysfunction of cholinergic transmission is a well-known characteristic of Alzheimer's disease (AD). Amyloid β (Aβ) peptide oligomers are known to play a central role in AD and are suggested to impair the function of the cholinergic nicotinic ACh receptor α7 (α7nAChR). However, the mechanism underlying the effect of Aβ on α7nAChR function is not fully understood, limiting the therapeutic exploration of this observation in AD. Here, we aimed to detect and characterize Aβ binding to α7nAChR, including the possibility of interfering with this interaction for therapeutic purposes.
We developed a specific and quantitative time-resolved FRET (TR-FRET)-based binding assay for Aβ to α7nAChR and pharmacologically characterized this interaction.
We demonstrated specific and high-affinity (low nanomolar) binding of Aβ to the orthosteric binding site of α7nAChR. Aβ binding was prevented and reversed by the well-characterized orthosteric ligands of α7nAChR (epibatidine, α-bungarotoxin, methylylcaconitine, PNU-282987, S24795, and EVP6124) and by the type II positive allosteric modulator (PAM) PNU-120596 but not by the type I PAM NS1738.
Our TR-FRET Aβ binding assay demonstrates for the first time the specific binding of Aβ to α7nAChR, which will be a crucial tool for the development, testing, and selection of a novel generation of AD drug candidates targeting Aβ/α7nAChR complexes with high specificity and fewer side effects compared to currently approved α7nAChR drugs.
This article is part of a themed section on Therapeutics for Dementia and Alzheimer's Disease: New Directions for Precision Medicine. To view the other articles in this section visit http://onlinelibrary.wiley.com/doi/10.1111/bph.v176.18/issuetoc.


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